molecular formula C22H25ClF6N2O B5367080 N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide

N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide

Cat. No.: B5367080
M. Wt: 482.9 g/mol
InChI Key: AJAZPQKDVMCPBB-UHFFFAOYSA-N
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Description

N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide is a synthetic compound that features a unique adamantyl group, trifluoromethyl groups, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide typically involves multiple steps. One common approach includes:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane derivatives. This step often requires the use of strong acids or bases to facilitate the formation of the adamantyl cation.

    Introduction of the Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Coupling with Chlorobenzamide: The final step involves coupling the intermediate with 3-chlorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The trifluoromethyl groups can increase the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorobenzamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
  • N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide
  • N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide

Uniqueness

N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both adamantyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClF6N2O/c23-17-3-1-2-16(9-17)18(32)31-20(21(24,25)26,22(27,28)29)30-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h1-3,9,13-15,30H,4-8,10-12H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAZPQKDVMCPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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